molecular formula C13H17N3O4 B1345945 Phe-gly-gly CAS No. 23576-42-3

Phe-gly-gly

Cat. No. B1345945
CAS RN: 23576-42-3
M. Wt: 279.29 g/mol
InChI Key: NAXPHWZXEXNDIW-JTQLQIEISA-N
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Description

“Phe-gly-gly” is a dipeptide formed from L-phenylalanine and glycine residues . It is functionally related to L-phenylalanine and glycine . It is a natural product found in Vitis vinifera, Saccharomyces cerevisiae, and Trypanosoma brucei .


Synthesis Analysis

In peptide synthesis, the most common building blocks are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . A technique for solid-phase peptide synthesis in water that utilizes Fmoc-amino acids converted to water-dispersible nanoparticles has been reported . The Boc strategy is well-known to be suitable for the industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of Boc group .


Molecular Structure Analysis

The molecular formula of “Phe-gly-gly” is C13H17N3O4 . Its average mass is 279.292 Da and its monoisotopic mass is 279.121918 Da .


Chemical Reactions Analysis

The Phe-Phe motif is an extremely versatile self-assembling building block . Subtle changes introduced to the chemical structure of the Phe-Phe derivative are sufficient to obtain different nanomorphologies .


Physical And Chemical Properties Analysis

The electronic energy levels of cyclo (glycine–phenylalanine), cyclo (tryptophan–tyrosine) and cyclo (tryptophan–tryptophan) dipeptides are investigated with a joint experimental and theoretical approach . Experimentally, valence photoelectron spectra in the gas phase are measured using VUV radiation .

Scientific Research Applications

Enhancement of Nitrogen Metabolism and Productivity in Crops

Research by Teixeira et al. (2018) investigated the application of amino acids, including Phenylalanine (Phe) and Glycine (Gly), on soybean nitrogen metabolism and productivity. Their findings suggest that amino acids can positively impact plant growth and yield, pointing towards potential agricultural benefits of specific amino acid applications.

Transdermal Delivery Improvement

Yamamoto et al. (2003) explored the enhancement of transdermal delivery of Phenylalanyl-Glycine (Phe-Gly) through chemical modification, indicating that specific alterations to peptide sequences can improve their stability and permeability across the skin Yamamoto et al. (2003). This research hints at the potential for Phe-Gly-Gly and its derivatives in transdermal therapeutic applications.

Nociceptin Receptor Antagonist Development

A study by Calo’ et al. (1998) focused on modifying the N-terminal tetrapeptide Phe-Gly-Gly-Phe, essential for nociceptin receptor activation, to create a selective antagonist Calo’ et al. (1998). This research underscores the therapeutic potential of peptide modification in receptor targeting and drug development.

Peptide Hydrolysis and Enzyme Interaction

Smith et al. (1970) examined the uptake and hydrolysis of peptides including Phe-Gly-Gly, shedding light on peptide transport mechanisms and enzyme interactions within biological systems Smith et al. (1970). This type of study is crucial for understanding peptide metabolism and could inform the design of peptide-based therapeutics.

Affinity Ligand for Protein Purification

Characterization of affinity ligands, including Gly-D-Phe and Gly-L-Leu, for thermolysin purification, was undertaken by Yasukawa et al. (2006), indicating the utility of specific peptide sequences in enhancing protein purification techniques Yasukawa et al. (2006).

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition .

Future Directions

The elongation of the peptide chain is as the following sequence: Phe, Phe-Gly, Phe-Gly-Leu, and Phe-Gly-Leu-Gly. Moreover, the Phe-Gly-Leu-Gly sequence is a mimic of the enzyme-degradable peptide linker Gly-Phe-Leu-Gly that represents a target for most peptide-drug conjugates to incorporate with .

properties

IUPAC Name

2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c14-10(6-9-4-2-1-3-5-9)13(20)16-7-11(17)15-8-12(18)19/h1-5,10H,6-8,14H2,(H,15,17)(H,16,20)(H,18,19)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAXPHWZXEXNDIW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178213
Record name Phenylalanyl-glycyl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phe-gly-gly

CAS RN

23576-42-3
Record name Phenylalanylglycylglycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23576-42-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenylalanyl-glycyl-glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023576423
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanyl-glycyl-glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4,830
Citations
S Kim, BM Merrill, R Rajpurohit, A Kumar, KL Stone… - Biochemistry, 1997 - ACS Publications
… The assigned sequence for this peptide, Gly-Gly-Asn-Phe-Ser-Gly-(methyl-Arg)-Gly-Gly-Phe-Gly-Gly-Ser-Arg was confirmed by the y ion series fragments. The b7, b7−17, y8, and z8 …
Number of citations: 147 pubs.acs.org
G Tóth, RF Murphy, S Lovas - Journal of the American Chemical …, 2001 - ACS Publications
… and one extended conformation of the model tripeptide Ac-Phe-Gly-Gly-NH-CH 3 as starting … from the Protein Data Bank of Phe-Gly-Gly protein fragments containing Ar−HN interactions. …
Number of citations: 50 pubs.acs.org
X Tan, L Yang, Y Liu, Z Huang, H Yang, Z Wang… - Polymer …, 2013 - pubs.rsc.org
… A bifunctional monomer FGG-PEG8-GGF bearing two Phe-Gly-Gly residues and an … (1/6-em)] 1 ratio through specific interactions between CB[8] and the Phe-Gly-Gly residues. …
Number of citations: 54 pubs.rsc.org
I Shinoda, Y Nosho, K Kouge, N Ishibashi… - Agricultural and …, 1987 - jstage.jst.go.jp
Arg-Pro-Phe-Phe. 1* Phe-Phe was selected for a typical bitter hydrophobic peptide because it has a bitter taste with the threshold value 1.2 mM and the strength of bitterness of the …
Number of citations: 27 www.jstage.jst.go.jp
I Shinoda, Y Nosho, K Kouge, N ISHIBASHI… - Agricultural and …, 1987 - jlc.jst.go.jp
We previously reported that Gly-Gly-Arg-Pro and Arg-Pro-Gly-Gly, the derivatives of a bitter peptide Arg-Pro, had no bitterness although Gly-Arg-Pro and Arg-Pro-Gly had a bitter taste at …
Number of citations: 1 jlc.jst.go.jp
BK Gowda, KS Rangappa, D Gowda - 2002 - nopr.niscpr.res.in
The fragments of elastin sequences, glycyl-valyl-glycine (GVG), glycyl-phenylalanyl-glycine (GFG) and alanyl-valylglycine (AVG) have been synthesized by classical solution -phase …
Number of citations: 1 nopr.niscpr.res.in
MJ Anteunis, C Becu, AK Lala… - Bulletin des Sociétés …, 1977 - Wiley Online Library
Main possibilities for the origin of glycyl methylene chemical shift non‐equivalence in Gly‐containing small peptides are reviewed together with new data obtained at 300 and 360 MHz …
Number of citations: 19 onlinelibrary.wiley.com
AG Harrison - International Journal of Mass Spectrometry, 2002 - Elsevier
… When Phe is in the N-terminus position, as in Phe–Gly–Gly–OH, the phenylalanine immonium ion is the dominant fragment and is formed, in part, directly by fragmentation of MH + . The …
Number of citations: 16 www.sciencedirect.com
RL Smith, EG Archer, FW Dunn - Journal of Biological Chemistry, 1970 - ASBMB
… labeled peptides, Phe-[14C]-Gly-Gly, Phe-Gly-[14C]-Gly-G1y, and Phe-Gly-Gly-[14C]-G1y-Gly were … The pentapeptide Phe-Gly-Gly-[14C]-Gly-Gly … by Phe-Gly and Phe-Gly-Gly. …
Number of citations: 25 www.jbc.org
K Tadasa, I Shimoda, H Kayahara - Bioscience, biotechnology, and …, 1992 - Taylor & Francis
… an acidic component and glycyl-glycine (Gly-Gly) as a basic component, expecting to form F A-Phe-Gly-Gly. F A-Phe-Gly-Gly is known as a good substrate for ACE (Km=3 x 1O-4 M).1.2) …
Number of citations: 9 www.tandfonline.com

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